molecular formula C14H19NO B3835427 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B3835427
M. Wt: 217.31 g/mol
InChI Key: OEEGGTCSQOZQJO-UHFFFAOYSA-N
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Patent
US06100275

Procedure details

The title compound was prepared from bromobenzene (42.1 mL, 0.4 mol), n-butyllithium in hexanes (156 mL, 2.5 M, 0.39 mol) and 8-methyl-8-azabicyclo[3.2.1]-octan-3-one (25 g, 0.18 mol). Yield 14 g (36%), m.p. 157-159° C.
Quantity
42.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
156 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[CH3:13][N:14]1[CH:19]2[CH2:20][CH2:21][CH:15]1[CH2:16][C:17](=[O:22])[CH2:18]2>>[CH3:13][N:14]1[CH:19]2[CH2:20][CH2:21][CH:15]1[CH2:16][C:17]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([OH:22])[CH2:18]2

Inputs

Step One
Name
Quantity
42.1 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
156 mL
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
CN1C2CC(CC1CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C2CC(CC1CC2)(O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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